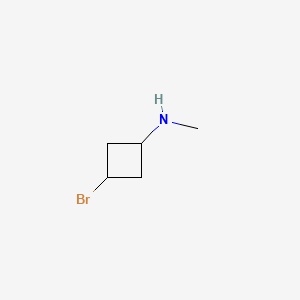
3-bromo-N-methylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-methylcyclobutan-1-amine is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine typically involves the bromination of N-methylcyclobutan-1-amine. This can be achieved through the reaction of N-methylcyclobutan-1-amine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as N-methylcyclobutan-1-amine derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include N-methylcyclobutan-1-amine or other reduced derivatives.
Scientific Research Applications
3-bromo-N-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine
- 3-chloro-N-methylcyclobutan-1-amine
- N-methylcyclobutan-1-amine
Uniqueness
3-bromo-N-methylcyclobutan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C5H10BrN |
|---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
3-bromo-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C5H10BrN/c1-7-5-2-4(6)3-5/h4-5,7H,2-3H2,1H3 |
InChI Key |
DQAZQKYFTHOAGK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















